molecular formula C25H33NO B1248391 1'H-5alpha-Androst-2-eno[3,2-b]indol-17beta-ol

1'H-5alpha-Androst-2-eno[3,2-b]indol-17beta-ol

Cat. No.: B1248391
M. Wt: 363.5 g/mol
InChI Key: XAPHYNIJAGNNNA-YFTOQCAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'H-5alpha-Androst-2-eno[3,2-b]indol-17beta-ol is a steroid. It derives from a hydride of an estrane.

Scientific Research Applications

Identification in Natural Sources

1'H-5alpha-Androst-2-eno[3,2-b]indol-17beta-ol has been identified in natural sources. For example, a compound closely related to it, 5alpha-Androst-1-ene-3beta,17beta-diol, was detected in pig fat. This was significant because it is sold as a nutritional supplement but had not been previously reported as naturally occurring in the food supply (McGregor & Erickson, 2003).

Synthetic Methods

Efficient synthesis methods for compounds similar to this compound, such as 5alpha-Androst-1-ene-3,17-dione, have been developed. This demonstrates the compound's relevance in chemical synthesis and potential applications in pharmaceuticals and supplements (Zhang & Qiu, 2006).

Analysis in Dietary Supplements

There's a study analyzing dietary supplements containing compounds similar to this compound, such as 17alpha-methyl-5alpha-androst-2-en-17beta-ol. This indicates its relevance in the analysis of supplements and potential health impacts (Okano, Sato, Ikekita & Kageyama, 2009).

Medical Applications

Research has explored the potential medical applications of related compounds, such as examining their binding properties to androgen receptors, which can have implications in diseases like prostate cancer (Skinner, Pozderac, Counsell, Hsu & Weinhold, 1977).

Reproductive Monitoring

A study developed a method for analyzing compounds similar to this compound in the Asian elephant for reproductive monitoring, indicating its potential use in wildlife management and veterinary science (Dehnhard, Hatt, Eulenberger, Ochs & Strauss, 2003).

Properties

Molecular Formula

C25H33NO

Molecular Weight

363.5 g/mol

IUPAC Name

(1S,2S,5S,6S,9S,10R,13S)-1,5-dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol

InChI

InChI=1S/C25H33NO/c1-24-12-11-20-17(19(24)9-10-23(24)27)8-7-15-13-22-18(14-25(15,20)2)16-5-3-4-6-21(16)26-22/h3-6,15,17,19-20,23,26-27H,7-14H2,1-2H3/t15-,17-,19-,20-,23-,24-,25-/m0/s1

InChI Key

XAPHYNIJAGNNNA-YFTOQCAPSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC5=C(C4)NC6=CC=CC=C56)C

SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5=C(C4)NC6=CC=CC=C56)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5=C(C4)NC6=CC=CC=C56)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'H-5alpha-Androst-2-eno[3,2-b]indol-17beta-ol
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Reactant of Route 6
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